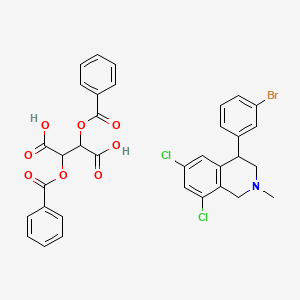![molecular formula C33H37NO9 B14789511 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound that combines two distinct chemical structures The first part, 2-(Benzylamino)cyclohexan-1-ol, is a cyclohexanol derivative with a benzylamino group attached The second part, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a butanedioic acid derivative with two 4-methylbenzoyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using standard techniques such as recrystallization or column chromatography.
For the preparation of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, the starting material is typically butanedioic acid. The acid is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of these compounds would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and efficiency, and the purification processes would be scaled up accordingly. Industrial production might also involve the use of continuous flow reactors to improve reaction efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Oxidation: Ketones.
Reduction: Amines.
Substitution: Various substituted products.
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Aplicaciones Científicas De Investigación
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylamino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexanol and butanedioic acid moieties can contribute to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylamino)cyclohexanol: Similar structure but with a phenyl group instead of a benzyl group.
2,3-bis[(4-methylbenzoyl)oxy]succinic acid: Similar structure but with succinic acid instead of butanedioic acid.
Uniqueness
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzylamino and 4-methylbenzoyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C33H37NO9 |
|---|---|
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
2-(benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C13H19NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2 |
Clave InChI |
FYJWQGJZEBSJFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)


![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)

![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)


![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)

